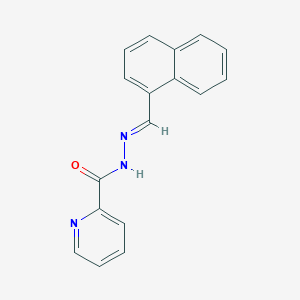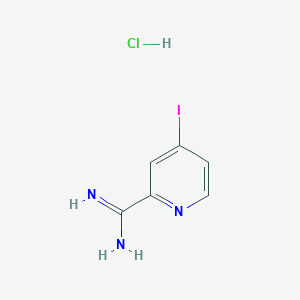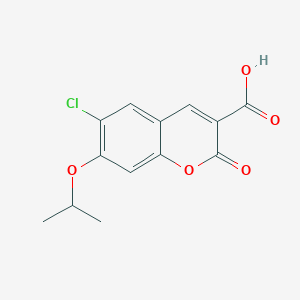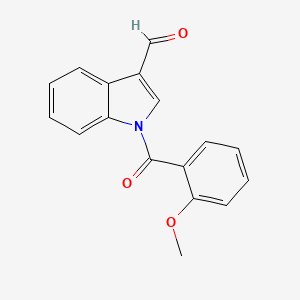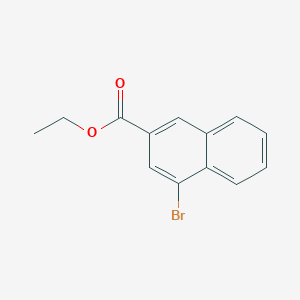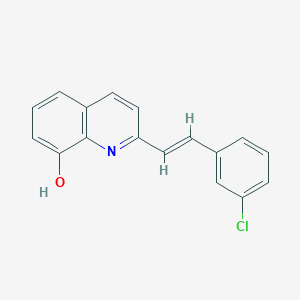
2-(3-Chlorostyryl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hidroxi-2-(3-clorostiril)quinolina es un compuesto que pertenece a la clase de los derivados de quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y han sido estudiados ampliamente por sus posibles aplicaciones en diversos campos, como la química medicinal, la síntesis orgánica y la ciencia de los materiales. El compuesto 8-Hidroxi-2-(3-clorostiril)quinolina se caracteriza por la presencia de un sistema de anillo de quinolina sustituido con un grupo clorostiril en la posición 2 y un grupo hidroxilo en la posición 8.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 8-Hidroxi-2-(3-clorostiril)quinolina típicamente implica la condensación de 3-clorobenzaldehído con 8-hidroxiquinolina en presencia de una base. La reacción se lleva a cabo bajo condiciones de reflujo en un disolvente adecuado como etanol o metanol. El producto resultante se purifica entonces por recristalización o cromatografía en columna para obtener el compuesto deseado con alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de 8-Hidroxi-2-(3-clorostiril)quinolina sigue rutas sintéticas similares a las descritas anteriormente, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar el máximo rendimiento y eficiencia. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más el proceso de producción, haciéndolo más rentable y escalable.
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Hidroxi-2-(3-clorostiril)quinolina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo en la posición 8 puede oxidarse para formar un derivado de quinona.
Reducción: El grupo clorostiril puede reducirse para formar el correspondiente derivado estiril.
Sustitución: El átomo de cloro en el grupo clorostiril puede ser sustituido por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como la azida de sodio (NaN3) o la tiourea en condiciones suaves.
Principales Productos Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de estiril.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en la química de coordinación.
Biología: El compuesto exhibe significativas actividades biológicas, incluyendo propiedades antimicrobianas, antivirales y anticancerígenas. Se utiliza en el desarrollo de nuevos agentes terapéuticos.
Medicina: Debido a sus actividades biológicas, 8-Hidroxi-2-(3-clorostiril)quinolina está siendo investigada por su posible uso en el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como la fluorescencia y la fotoestabilidad, lo que lo hace útil en los campos de la ciencia de los materiales y la nanotecnología.
Mecanismo De Acción
El mecanismo de acción de 8-Hidroxi-2-(3-clorostiril)quinolina implica su interacción con diversos objetivos moleculares y vías:
Objetivos Moleculares: El compuesto puede interactuar con el ADN, las enzimas y los receptores, lo que lleva a la modulación de diversos procesos biológicos.
Vías Implicadas: Puede inhibir la actividad de las enzimas implicadas en la replicación y reparación del ADN, inducir la apoptosis en las células cancerosas y modular las respuestas inmunitarias.
Comparación Con Compuestos Similares
8-Hidroxi-2-(3-clorostiril)quinolina se puede comparar con otros compuestos similares como:
Quinolin-8-ol: Carece del grupo clorostiril y tiene diferentes actividades biológicas.
2-Estirilquinolin-8-ol: Carece del átomo de cloro en el grupo estiril y exhibe diferente reactividad y propiedades biológicas.
2-(3-Bromostiril)quinolin-8-ol: Contiene un átomo de bromo en lugar de cloro, lo que lleva a diferentes propiedades químicas y biológicas.
La singularidad de 8-Hidroxi-2-(3-clorostiril)quinolina radica en su patrón de sustitución específico, que le confiere una reactividad química y actividades biológicas distintas en comparación con otros derivados de quinolina.
Propiedades
Fórmula molecular |
C17H12ClNO |
|---|---|
Peso molecular |
281.7 g/mol |
Nombre IUPAC |
2-[(E)-2-(3-chlorophenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C17H12ClNO/c18-14-5-1-3-12(11-14)7-9-15-10-8-13-4-2-6-16(20)17(13)19-15/h1-11,20H/b9-7+ |
Clave InChI |
PBQODLLMBOBCMS-VQHVLOKHSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


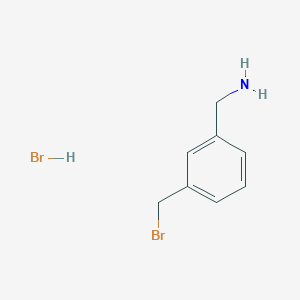
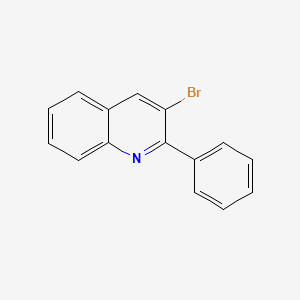

![(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine](/img/structure/B11843766.png)
![3,7-dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11843769.png)
![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11843782.png)


